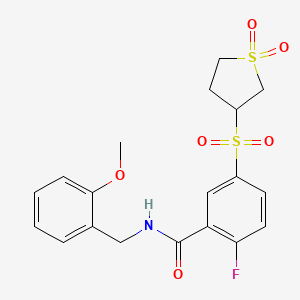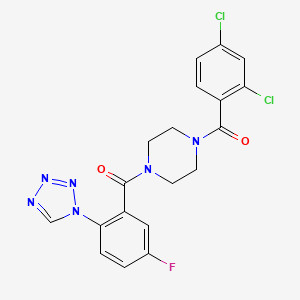
C26H18ClF2N3O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that features a combination of aromatic rings, halogens, and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. The reaction typically starts with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and fluorophenyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate , 4-chlorobenzoyl chloride , and 4-fluorobenzoyl chloride . The reactions are often carried out in the presence of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Halogen atoms in the compound can be substituted using nucleophiles like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like tetrahydrofuran or dimethyl sulfoxide . The major products formed depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate: shares similarities with other imidazole derivatives, such as and .
Fluorophenyl: and chlorophenyl groups are common in various pharmaceutical compounds, contributing to their biological activity
Uniqueness
The unique combination of functional groups and the specific arrangement of atoms in Ethyl 1-(4-chlorophenyl)-5-{N-(4-fluorophenyl)carbonylamido}-1H-imidazole-4-carboxylate gives it distinct properties, making it a valuable compound for research and development in multiple fields .
Eigenschaften
Molekularformel |
C26H18ClF2N3O4 |
|---|---|
Molekulargewicht |
509.9 g/mol |
IUPAC-Name |
(3aR,6aS)-5-(3-chloro-4-fluorophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C26H18ClF2N3O4/c27-17-11-14(4-7-18(17)29)32-23(34)21-20(9-12-1-5-15(33)6-2-12)31-26(22(21)24(32)35)16-10-13(28)3-8-19(16)30-25(26)36/h1-8,10-11,20-22,31,33H,9H2,(H,30,36)/t20?,21-,22+,26?/m1/s1 |
InChI-Schlüssel |
ZGGQPJGOFVZUNC-YPHDTHBOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CC2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)


![1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12634681.png)

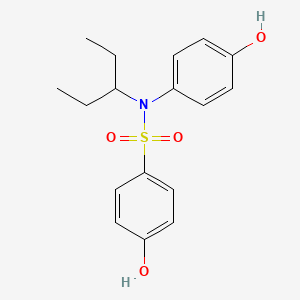
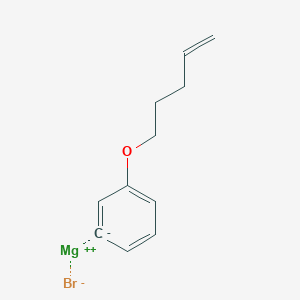
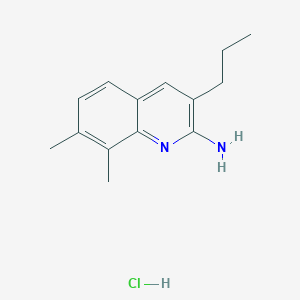

![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)](/img/structure/B12634720.png)

